1,3-PBIT dihydrobromide

Description

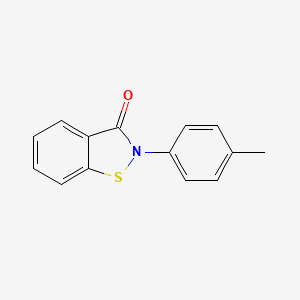

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXMYBAZKJBJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359056 | |

| Record name | 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID17433179 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2514-30-9 | |

| Record name | 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one, a member of the benzisothiazolinone class of compounds. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of the latest search, this document compiles essential information on its chemical properties, established synthetic protocols for related N-aryl benzisothiazolinones, and standard characterization techniques. Furthermore, this guide presents crystallographic data for the parent compound, 1,2-benzisothiazol-3(2H)-one, to offer insights into the core structural motif. This information is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in their work with this class of compounds.

Introduction

1,2-Benzisothiazol-3(2H)-one and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities and industrial applications.[1][2][3][4][5][6] They are widely utilized as antimicrobial agents in various consumer and industrial products.[1][2][4][5] In the realm of drug discovery, the benzisothiazolinone scaffold has been identified as a privileged structure, with derivatives exhibiting potential as inhibitors for enzymes such as Dengue virus NS2B-NS3 protease. The N-substituted derivatives, in particular, are of great interest as they allow for the fine-tuning of physicochemical and biological properties. This guide focuses on the N-p-tolyl derivative, 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one.

Molecular Structure and Properties

While the specific single-crystal X-ray diffraction data for 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one is not available, its molecular structure can be confidently predicted. The key chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₁NOS |

| Molecular Weight | 241.31 g/mol |

| IUPAC Name | 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one |

| CAS Number | 2514-30-9 |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, and dimethyl sulfoxide.[5] |

Crystallographic Data of a Related Structure: 1,2-Benzisothiazol-3(2H)-one

To provide a structural context, the crystallographic data for the parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), is presented. This data offers valuable insights into the geometry and packing of the core benzisothiazolinone ring system.

| Parameter | 1,2-Benzisothiazol-3(2H)-one |

| CCDC Number | 932922[7] |

| Empirical Formula | C₇H₅NOS |

| Formula Weight | 151.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.034(3) |

| b (Å) | 5.8690(10) |

| c (Å) | 11.666(3) |

| α (°) | 90 |

| β (°) | 106.333(10) |

| γ (°) | 90 |

| Volume (ų) | 659.1(3) |

| Z | 4 |

Experimental Protocols

The synthesis of 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one can be achieved through established methods for the N-arylation of 1,2-benzisothiazol-3(2H)-one. A general procedure is outlined below.

Synthesis of 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one

A common method involves the copper-catalyzed cross-coupling of 1,2-benzisothiazol-3(2H)-one with a suitable arylating agent, such as 4-iodotoluene or 4-bromotoluene.

Materials:

-

1,2-Benzisothiazol-3(2H)-one

-

4-Iodotoluene (or 4-bromotoluene)

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., N,N'-dimethylethylenediamine)

-

A base (e.g., potassium carbonate or cesium carbonate)

-

A high-boiling point solvent (e.g., dimethylformamide or dioxane)

Procedure:

-

To a reaction vessel, add 1,2-benzisothiazol-3(2H)-one, 4-iodotoluene, copper(I) iodide, the ligand, and the base.

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one.

Characterization Techniques

The synthesized compound should be thoroughly characterized using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the isothiazolinone ring.

-

Melting Point Analysis: To determine the melting point, which is an indicator of purity.

Workflow for Novel Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one, a critical process in drug development and materials science.

References

- 1. webqc.org [webqc.org]

- 2. Human Metabolome Database: Showing metabocard for 1,2-Benzisothiazol-3(2H)-one (HMDB0034413) [hmdb.ca]

- 3. Benzisothiazolinone - Wikipedia [en.wikipedia.org]

- 4. 1,2-benzisothiazol-3(2H)-one | 2634-33-5 | Benchchem [benchchem.com]

- 5. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one, also known as N-(p-tolyl)-1,2-benzisothiazolin-3-one and referred to in some literature by the identifier PBIT, is a synthetic organic compound belonging to the benzisothiazolinone class. This class of compounds has garnered significant interest in medicinal chemistry and drug discovery due to a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known chemical and biological properties of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one, with a focus on its role as a histone demethylase inhibitor. The information presented herein is intended to support research and development efforts in oncology, inflammatory diseases, and other therapeutic areas.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NOS | [1][2] |

| Molecular Weight | 241.31 g/mol | [1] |

| CAS Number | 2514-30-9 | [2] |

| Appearance | Pale yellow to off-white solid | [2] |

| Purity | Commercially available in ≥95% and ≥98% purities. | [1][2] |

| Solubility | Moderately soluble in organic solvents.[2] Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), DMSO:PBS (pH 7.2) (1:6) (0.1 mg/ml), and Ethanol (1 mg/ml). | |

| UV Absorption (λmax) | 259, 331 nm | |

| SMILES | O=C1C2=CC=CC=C2SN1C3=CC=C(C)C=C3 | |

| InChI | InChI=1S/C14H11NOS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3 | |

| Melting Point | Data not available. (Parent compound, 1,2-benzisothiazolin-3-one, melts at 154-158 °C). | |

| Boiling Point | Data not available. | |

| pKa | Data not available. |

Spectral Data

Synthesis

While a specific, detailed experimental protocol for the synthesis of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one is not available in the public domain, the general synthesis of N-substituted 1,2-benzisothiazol-3-ones is well-described. A common synthetic strategy involves the reaction of a 2-(alkylthio)benzamide with a halogenating agent.

A plausible synthetic workflow is outlined below:

Caption: General synthetic workflow for N-aryl-1,2-benzisothiazol-3-ones.

Biological Activity and Mechanism of Action

2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one is a potent, reversible, and cell-permeable inhibitor of the JARID1 family of histone demethylases. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription.

Inhibition of JARID1 Histone Demethylases

The compound exhibits differential inhibitory activity against various JARID1 isoforms, with the most potent activity against JARID1B.

| Target | IC₅₀ (µM) |

| JARID1A | 6 |

| JARID1B | 3 |

| JARID1C | 4.9 |

| JARID1D | 28 |

Data sourced from supplier information.

Notably, the compound does not significantly affect the activity of other histone demethylases such as UTX and JMJD3, suggesting a degree of selectivity.

Signaling Pathway

The primary mechanism of action of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one is through the inhibition of JARID1B, which leads to an increase in the global levels of H3K4 trimethylation. JARID1B is often overexpressed in various cancers and is associated with tumor progression, drug resistance, and the maintenance of a cancer stem cell-like phenotype. By inhibiting JARID1B, the compound can modulate gene expression, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

The JARID1B signaling pathway is complex and integrated with other key cellular signaling networks, including the PI3K/Akt pathway.

Caption: Simplified JARID1B signaling pathway and its inhibition.

Preclinical Findings

Preclinical studies have demonstrated the therapeutic potential of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one in various disease models:

-

Oncology: It has been shown to be effective against subcutaneous tumors in mice and inhibits the proliferation of K562 (chronic myelogenous leukemia) and granulosa cells.[1][2] Its ability to block the proliferation of tumor cells with high JARID1B expression highlights its potential as a targeted cancer therapeutic.

-

Inflammatory Diseases: The compound has shown a beneficial effect in mouse models of inflammatory bowel disease.[1][2] The precise mechanism of its anti-inflammatory action is yet to be fully elucidated but may be linked to its modulation of epigenetic states in immune cells.

-

Infectious Diseases: It has been reported to have inhibitory properties against infectious diseases, although specific details on the pathogens and mechanisms are limited.[1]

Experimental Protocols

General Protocol for JARID1B Inhibition Assay (In Vitro)

This protocol provides a general framework for assessing the in vitro inhibitory activity of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one against JARID1B.

Caption: Experimental workflow for a JARID1B inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one in an appropriate solvent (e.g., DMSO). Prepare solutions of recombinant human JARID1B enzyme, a biotinylated histone H3 peptide substrate containing trimethylated K4, and assay buffer containing cofactors such as Fe(II) and α-ketoglutarate.

-

Enzyme Inhibition: Add the test compound dilutions and the JARID1B enzyme to the wells of a microplate and incubate to allow for binding.

-

Demethylation Reaction: Initiate the demethylation reaction by adding the H3K4me3 peptide substrate and cofactors. Incubate at 37°C for a specified period (e.g., 1 hour).

-

Detection: Stop the reaction and detect the amount of remaining H3K4me3. This can be achieved using various methods, such as an ELISA-based assay with a specific antibody against H3K4me3, or a homogeneous assay format like AlphaLISA®.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Safety and Handling

2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one may cause skin irritation and sensitization.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one is a promising small molecule inhibitor of the JARID1 family of histone demethylases, with potential therapeutic applications in oncology and inflammatory diseases. Its ability to modulate the epigenetic landscape makes it a valuable tool for researchers studying the role of histone methylation in health and disease. Further research is warranted to fully elucidate its pharmacological properties, including its detailed mechanism of action in different disease contexts, its pharmacokinetic and pharmacodynamic profiles, and its full safety profile. The lack of publicly available, detailed characterization data underscores the need for further fundamental research on this compound.

References

The Multifaceted Mechanisms of Action of Benzisothiazolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzisothiazolinone (BIT) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Initially recognized for their potent antimicrobial properties, these compounds are now the subject of extensive research for their potential therapeutic applications in neurodegenerative diseases and viral infections. This technical guide provides an in-depth exploration of the core mechanisms of action of benzisothiazolinone derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Antimicrobial Mechanism of Action: Disrupting Cellular Integrity

The primary and most well-established mechanism of action of benzisothiazolinone derivatives as antimicrobial agents involves the disruption of essential cellular processes in a wide array of bacteria, fungi, and yeasts.[1] This broad-spectrum activity is a key reason for their widespread use as preservatives in various industrial and consumer products.[1][2]

The core antimicrobial action is believed to be non-specific, which reduces the likelihood of microbial resistance development.[3] The mechanism can be summarized in the following key steps:

-

Cell Membrane Permeability Alteration: Benzisothiazolinone derivatives interact with the cell membrane, leading to a loss of its integrity.[3] This disruption compromises the cell's ability to maintain essential gradients and control the passage of substances.

-

Inhibition of Key Enzymatic Processes: These compounds are known to inhibit crucial enzymatic activities within microorganisms.[2] This is thought to occur through the interaction of the isothiazolinone ring with thiol groups (-SH) in enzymes and other proteins, leading to the disruption of their function and ultimately, cell death.

-

Disruption of Metabolic Activity: By interfering with membrane function and enzymatic activity, benzisothiazolinone derivatives effectively halt critical metabolic pathways necessary for microbial survival and proliferation.[3]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of benzisothiazolinone derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Microorganism | Compound | MIC (µg/mL) | Reference |

| Escherichia coli | 1,2-Benzisothiazolin-3-one (BIT) | 30 | [4] |

| Staphylococcus aureus | 1,2-Benzisothiazolin-3-one (BIT) | 30 | [4] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of benzisothiazolinone derivatives against bacterial strains.

1. Preparation of Materials:

-

Test compound (Benzisothiazolinone derivative) stock solution of known concentration.

-

Bacterial culture in the logarithmic growth phase.

-

Sterile Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates or test tubes.

2. Procedure:

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in MHB directly in the wells of the microtiter plate or in a series of test tubes. The concentration range should be chosen to encompass the expected MIC.

-

Inoculation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well/tube.

-

Controls:

-

Positive Control: A well/tube containing MHB and the bacterial inoculum without the test compound. This should show bacterial growth.

-

Negative Control: A well/tube containing MHB and the test compound at the highest concentration, but without the bacterial inoculum. This should show no growth.

-

-

Incubation: Incubate the plates/tubes at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well/tube.

Neurological Mechanisms of Action: Targeting Key Enzymes

Recent research has unveiled the potential of benzisothiazolinone derivatives in the context of neurological disorders by demonstrating their ability to inhibit key enzymes involved in neurotransmitter metabolism and signaling pathways.

Inhibition of Monoacylglycerol Lipase (MGL)

A significant finding is the potent allosteric inhibition of monoacylglycerol lipase (MGL) by certain benzisothiazolinone derivatives.[5] MGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoyl-sn-glycerol (2-AG), a key signaling molecule in the central nervous system. By inhibiting MGL, these derivatives can increase the levels of 2-AG, which has therapeutic potential for conditions like anxiety, pain, and neuroinflammation.

The mechanism of MGL inhibition by benzisothiazolinone derivatives is unique:

-

Covalent Reversible Interaction: These compounds interact in a covalent but reversible manner with regulatory cysteine residues, specifically Cys201 and Cys208, on the MGL enzyme.[5]

-

Allosteric Modulation: This interaction induces a conformational change in the enzyme, favoring a "closed" conformation that prevents the substrate (2-AG) from accessing the catalytic site.[5] This allosteric mechanism of inhibition offers a potential for greater selectivity and reduced side effects compared to active site inhibitors.

Experimental Protocol: Monoacylglycerol Lipase (MGL) Inhibition Assay

A general protocol for screening MGL inhibitors using a colorimetric assay is described below, based on commercially available kits.

1. Reagents and Materials:

-

Human recombinant MGL enzyme.

-

MGL substrate (e.g., 4-nitrophenyl acetate).

-

Assay buffer.

-

Test benzisothiazolinone derivatives.

-

Positive control inhibitor (e.g., JZL195).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405-415 nm.

2. Assay Procedure:

-

Enzyme Preparation: Dilute the MGL enzyme to the desired concentration in the assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

Reaction Setup:

-

Add the assay buffer to the wells of the microplate.

-

Add the test compounds, positive control, or vehicle control to the respective wells.

-

Add the diluted MGL enzyme to all wells except the background control wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

-

-

Initiate Reaction: Add the MGL substrate to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 405-415 nm at multiple time points or after a fixed incubation period (e.g., 10-20 minutes) at room temperature.

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates of the wells with the test compounds to the vehicle control. IC50 values are then calculated from the dose-response curves.

Inhibition of Cholinesterases

Certain benzothiazolone derivatives have been shown to inhibit cholinesterases, particularly butyrylcholinesterase (BChE), with some selectivity over acetylcholinesterase (AChE). The inhibition of BChE is a therapeutic strategy being explored for Alzheimer's disease, as BChE activity increases in the brains of Alzheimer's patients and contributes to the breakdown of acetylcholine.

The inhibitory mechanism appears to be reversible and noncompetitive for some derivatives. This means the inhibitor binds to a site on the enzyme other than the active site, and its binding affects the enzyme's catalytic activity without preventing substrate binding.

Quantitative Data: Cholinesterase Inhibition

| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| M13 | BChE | 1.21 | 1.14 ± 0.21 | Reversible Noncompetitive | |

| M2 | BChE | 1.38 | - | - | |

| M13 | AChE | 5.03 | - | - | |

| M2 | AChE | 40.0 | - | - |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of AChE and BChE inhibition using a modified Ellman's method.

1. Reagents:

-

Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant.

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant.

-

Acetylthiocholine iodide (ATCI) as a substrate for AChE.

-

Butyrylthiocholine iodide (BTCI) as a substrate for BChE.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Phosphate buffer (pH 8.0).

-

Test benzothiazolone derivatives.

-

Positive control inhibitor (e.g., donepezil).

2. Procedure:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).

-

Inhibitor Addition: Add various concentrations of the test compounds or the positive control to the wells. A control well should contain the vehicle (e.g., DMSO) instead of the inhibitor.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of substrate hydrolysis) with DTNB.

-

Data Analysis: The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the type of inhibition and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk or other kinetic plots.

Anticancer Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Intriguingly, benzisothiazolone derivatives have been identified as bifunctional inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the human immunodeficiency virus. This discovery opens up a new avenue for the development of novel antiretroviral drugs.

These derivatives exhibit a dual mechanism of action against HIV-1 RT:

-

Inhibition of DNA Polymerase Activity: They block the RNA-dependent DNA polymerase activity of the enzyme, which is essential for synthesizing viral DNA from the RNA template.

-

Inhibition of Ribonuclease H (RNase H) Activity: They also inhibit the RNase H activity of RT, which is responsible for degrading the RNA strand of the RNA-DNA hybrid, a necessary step for the completion of reverse transcription.

Targeting both enzymatic functions of HIV-1 RT with a single molecule is a promising strategy to combat drug resistance.

Quantitative Data: HIV-1 Reverse Transcriptase Inhibition

| Compound | Target | IC50 (µM) | Reference |

| 1 | RT RNase H | 0.160 ± 0.030 | [1] |

| 1 | RT DNA Polymerase | 5.97 ± 3.10 | [1] |

| 2 | RT RNase H | 0.130 ± 0.040 | [1] |

| 2 | RT DNA Polymerase | 2.64 ± 1.85 | [1] |

| 3 | RT RNase H | > 10 | [1] |

| 3 | RT DNA Polymerase | > 50 | [1] |

| 4 | RT RNase H | 0.330 ± 0.080 | [1] |

| 4 | RT DNA Polymerase | 1.15 ± 0.45 | [1] |

Compounds 1-4 are specific benzisothiazolone derivatives as described in the cited reference.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (General Overview)

A fluorescence-based in vitro assay is commonly used to screen for inhibitors of HIV-1 RT's RNase H and DNA polymerase activities.

1. Principle:

-

RNase H Assay: A fluorescently labeled RNA strand is hybridized to a quencher-labeled DNA strand. The RNase H activity of RT cleaves the RNA, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

-

DNA Polymerase Assay: A DNA template is provided with a fluorescently labeled primer. The polymerase activity of RT extends the primer, and the incorporation of nucleotides can be detected by various methods, such as using intercalating dyes that fluoresce upon binding to double-stranded DNA.

2. General Procedure:

-

The reaction is carried out in a microplate format.

-

Recombinant HIV-1 RT is pre-incubated with the benzisothiazolone derivatives at various concentrations.

-

The appropriate substrate (RNA/DNA hybrid for RNase H or primed DNA template for polymerase) is added to initiate the reaction.

-

The change in fluorescence is monitored over time using a fluorescence plate reader.

-

The rate of reaction is calculated, and the IC50 values are determined from the dose-response curves.

Conclusion and Future Directions

Benzisothiazolinone derivatives have emerged as a class of compounds with a remarkable diversity of biological activities. Their mechanisms of action, ranging from the disruption of microbial cell integrity to the highly specific allosteric inhibition of key enzymes in the nervous system and the dual inhibition of a critical viral enzyme, underscore their potential for further development.

For researchers and drug development professionals, the benzisothiazolinone scaffold offers a promising starting point for the design of novel therapeutics. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their specific targets.

-

Pharmacokinetic and Pharmacodynamic Profiling: To assess their absorption, distribution, metabolism, excretion, and toxicity profiles for in vivo applications.

-

Elucidation of Off-Target Effects: To ensure the safety and specificity of potential drug candidates.

The continued exploration of the intricate mechanisms of action of benzisothiazolinone derivatives holds significant promise for addressing unmet needs in infectious diseases, neurological disorders, and virology.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-Aryl-2,3-dihydro-1,2-benzothiazol-3-ones: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-aryl-2,3-dihydro-1,2-benzothiazol-3-ones, with a specific focus on the representative compound 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one. Due to the limited availability of specific experimental data for the title compound, this document leverages data from closely related analogs, primarily 2-phenyl-2,3-dihydro-1,2-benzothiazol-3-one, to provide a robust predictive framework for its characterization.

Spectroscopic Data Analysis

The spectroscopic signature of 2-aryl-2,3-dihydro-1,2-benzothiazol-3-ones is defined by the interplay of the benzisothiazole core and the N-aryl substituent. The following tables summarize the expected spectroscopic data for 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one, based on established data for analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Aromatic H (Benzisothiazole) |

| ~7.2-7.6 | m | 7H | Aromatic H (Overlapping) |

| ~2.3-2.4 | s | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C=O |

| ~130-145 | Aromatic C (Quaternary) |

| ~120-130 | Aromatic C-H |

| ~20-22 | -CH₃ |

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~1680-1700 | C=O Stretch (Amide) |

| ~1580-1600 | C=C Stretch (Aromatic) |

| ~1300-1350 | C-N Stretch |

| ~700-750 | C-S Stretch |

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z Value | Assignment |

| ~241 | [M]⁺ |

| ~135 | [M - C₇H₆O]⁺ |

| ~106 | [C₇H₆O]⁺ |

Experimental Protocols

The synthesis of 2-aryl-2,3-dihydro-1,2-benzothiazol-3-ones can be achieved through several established routes. A general and effective method involves the cyclization of 2-mercaptobenzamides.

General Synthesis of 2-Aryl-2,3-dihydro-1,2-benzothiazol-3-ones:

A common synthetic approach involves the reaction of 2-mercaptobenzoic acid with an appropriate aryl amine (in this case, p-toluidine) to form the corresponding 2-mercaptobenzamide intermediate. This intermediate then undergoes oxidative cyclization to yield the final 2-aryl-2,3-dihydro-1,2-benzothiazol-3-one.

Step 1: Synthesis of 2-Mercapto-N-(4-methylphenyl)benzamide

-

In a round-bottom flask, 2-mercaptobenzoic acid (1 equivalent) is dissolved in a suitable solvent such as toluene.

-

Thionyl chloride (1.1 equivalents) is added dropwise at room temperature, and the mixture is refluxed for 2-3 hours.

-

The excess thionyl chloride and solvent are removed under reduced pressure.

-

The resulting acid chloride is redissolved in a fresh solvent (e.g., dichloromethane), and the solution is cooled in an ice bath.

-

A solution of p-toluidine (1 equivalent) and a base such as triethylamine (1.2 equivalents) in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-mercapto-N-(4-methylphenyl)benzamide, which can be purified by recrystallization or column chromatography.

Step 2: Oxidative Cyclization to 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one

-

The 2-mercapto-N-(4-methylphenyl)benzamide (1 equivalent) is dissolved in a suitable solvent like dichloromethane or chloroform.

-

An oxidizing agent, such as N-chlorosuccinimide (NCS) or iodine (1.1 equivalents), is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with a solution of sodium thiosulfate.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the pure 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.

Visualized Workflow and Pathways

The following diagrams illustrate the general synthetic pathway and a typical analytical workflow for the characterization of 2-aryl-2,3-dihydro-1,2-benzothiazol-3-ones.

Caption: General synthetic pathway for 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.

Caption: Standard analytical workflow for the characterization of synthesized compounds.

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Benzisothiazol-3-one Compounds

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data interpretation for the in vitro assessment of novel benzisothiazol-3-one derivatives, a chemical scaffold of significant interest in medicinal chemistry.

Introduction

The 1,2-benzisothiazol-3(2H)-one (BIT) core is a prominent heterocyclic scaffold that has garnered substantial attention in drug discovery.[1] Derivatives of this structure exhibit a wide array of biological activities, including anticancer, antiviral, antimicrobial, and enzyme-inhibitory properties.[1][2] Their mechanism of action often involves interaction with critical biological macromolecules, making them attractive candidates for therapeutic development.

This technical guide details the key in vitro experimental protocols used to characterize the biological activity of novel BIT compounds. It presents quantitative data from published studies in a structured format and illustrates complex biological pathways and experimental workflows using standardized diagrams.

Anticancer Activity: Caspase-3 Inhibition

A significant area of investigation for benzisothiazol-3-one derivatives is their potential as anticancer agents through the induction of apoptosis. One key target in the apoptotic pathway is Caspase-3, an executioner caspase responsible for cleaving cellular substrates.

Signaling Pathway: Extrinsic and Intrinsic Apoptosis

Benzisothiazol-3-one derivatives have been identified as potent, small-molecule inhibitors of caspase-3.[3][4] By blocking caspase-3, these compounds can protect cells from apoptosis, a mechanism explored in contexts where apoptosis is pathologically up-regulated.[3][4] The diagram below illustrates the central role of Caspase-3 in the apoptotic cascade.

Caption: Role of Caspase-3 in apoptosis and its inhibition by BIT compounds.

Experimental Protocol: In Vitro Caspase-3 Inhibition Assay

The potency of novel BIT compounds against caspase-3 is determined using a fluorometric enzyme assay. This assay measures the cleavage of a specific substrate that releases a fluorescent molecule.

Caption: Workflow for a fluorometric Caspase-3 inhibition assay.

Detailed Methodology:

-

Preparation: A reaction buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2) is prepared.

-

Enzyme and Inhibitor Addition: Recombinant human active caspase-3 is added to the wells of a 96-well microplate. Test compounds, dissolved in DMSO, are added to achieve a range of final concentrations. A DMSO-only well serves as the negative control.

-

Pre-incubation: The plate is incubated for 15 minutes at 37°C to allow the compounds to interact with the enzyme.

-

Substrate Addition: A fluorogenic substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin), is added to all wells to initiate the reaction.

-

Incubation and Measurement: The plate is incubated for 30 minutes at 37°C, protected from light. The fluorescence generated by the cleavage of the AMC group is measured using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme's activity, is determined by plotting percent inhibition against the logarithm of the compound concentration.[4]

Quantitative Data: Caspase-3 Inhibitory Activity

Several novel benzisothiazol-3-one derivatives have demonstrated potent inhibition of caspase-3, with some exhibiting IC50 values in the low nanomolar range.[3][4]

| Compound ID | Modification | Caspase-3 IC50 (nM) | Reference |

| 5i | N-(4-morpholinophenyl)-3-oxobenzo[d]isothiazole-2(3H)-carboxamide | 1.15 | [3] |

| 6b | 2-(4-Fluorobenzyl)benzo[d]isothiazol-3(2H)-one | 30 | [4] |

| 6r | 2-(4-(Trifluoromethyl)benzyl)benzo[d]isothiazol-3(2H)-one | 20 | [4] |

| 6s | 2-(4-Chlorobenzyl)benzo[d]isothiazol-3(2H)-one | 20 | [4] |

| 6w | 2-(3,4-Dichlorobenzyl)benzo[d]isothiazol-3(2H)-one | 10 | [4] |

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

Benzisothiazol-3-one derivatives have been identified as a new class of inhibitors targeting the reverse transcriptase (RT) of HIV-1.[5] Uniquely, some of these compounds act as bifunctional inhibitors, blocking both the DNA polymerase and the Ribonuclease H (RNase H) activities of the RT enzyme, which are both essential for viral replication.[5]

Mechanism of Action: HIV-1 Reverse Transcription

HIV-1 RT converts the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. This process requires both RNA-dependent DNA polymerase activity and RNase H activity to degrade the original RNA template.[5] Inhibiting either function can halt viral replication.

Caption: Bifunctional inhibition of HIV-1 RT by BIT compounds.

Experimental Protocol: In Vitro RT RNase H Inhibition Assay

A fluorescence-based assay is commonly used to screen for inhibitors of the RT RNase H activity.

Detailed Methodology:

-

Screening: A high-throughput screen is performed using a fluorescence-based in vitro assay to identify initial hits from a compound library.[5]

-

IC50 Determination: Compounds showing significant inhibition are further evaluated to determine their IC50 values.

-

Assay Principle: The assay typically uses a hybrid substrate of a fluorescently-labeled RNA strand and a complementary DNA strand. In the presence of active RT RNase H, the RNA is cleaved, leading to a change in the fluorescent signal.

-

Procedure:

-

Test compounds are serially diluted in assay buffer.

-

Recombinant HIV-1 RT enzyme is added and pre-incubated with the compounds.

-

The RNA/DNA hybrid substrate is added to start the reaction.

-

The reaction is monitored over time by measuring fluorescence.

-

-

Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. The DNA polymerase activity is often assessed in a parallel assay using a DNA/DNA template.[5]

Quantitative Data: HIV-1 RT Inhibitory Activity

The identified benzisothiazolone derivatives inhibit both RT activities and show robust antiviral effects in cell culture with minimal cytotoxicity.[5]

| Compound ID | RT RNase H IC50 (µM) | RT DNA Polymerase IC50 (µM) | Antiviral EC50 (µM) | Reference |

| 1 | 0.160 | 5.97 | 1.68 | [5] |

| 2 | 0.130 | 2.64 | 2.68 | [5] |

| 3 | >10 | Not Inhibited | >10 | [5] |

| 4 | 0.380 | 1.05 | 4.31 | [5] |

Antimicrobial and Antifungal Activity

Benzisothiazol-3-one and its derivatives are well-known for their broad-spectrum antimicrobial properties.[1][6] Their mode of action is believed to involve the disruption of microbial cell membranes and reactions with intracellular thiols, such as cysteine residues in essential proteins.[7][8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The standard method to quantify the antimicrobial potency of a compound is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for a broth microdilution MIC assay.

Detailed Methodology:

-

Compound Dilution: The test compound is serially diluted (typically 2-fold) in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well microplate.

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes, no compound) and negative (medium only) control wells are included.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 24-48 hours at 35-37°C).

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Quantitative Data: Antimicrobial Activity

While many studies report the synthesis and antimicrobial activity of novel benzisothiazolin-3-one acetamide derivatives, specific MIC values are often presented in full research articles rather than abstracts.[6] The activity is generally broad-spectrum against various bacteria and fungi.[1]

In Vitro Cytotoxicity Evaluation

Assessing the cytotoxicity of novel compounds against mammalian cell lines is a critical step in early-stage drug development to determine their therapeutic window.

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Methodology:

-

Cell Seeding: Human cells (e.g., HepG2 hepatoblastoma cells, L428 Hodgkin's Lymphoma cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[1][9][10]

-

Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the benzisothiazol-3-one compounds. Control wells receive medium with DMSO only.

-

Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

-

XTT Reagent Addition: The XTT labeling mixture (containing XTT and an electron-coupling reagent) is added to each well.

-

Incubation and Measurement: The plate is incubated for a further 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a soluble orange formazan product. The absorbance of the formazan is measured using a microplate reader at 450-500 nm.

-

Data Analysis: The absorbance of treated cells is compared to the untreated control cells to calculate the percentage of cell viability. The IC50 (or GI50) value, the concentration that reduces cell viability by 50%, is then determined from the dose-response curve.

Quantitative Data: Cytotoxicity

The cytotoxicity of benzisothiazol-3-one derivatives can vary significantly based on their substitution patterns and the cell line being tested.

| Compound Class | Cell Line | Cytotoxicity IC50 (µg/mL) | Reference |

| Benzisothiazolone (BIT) derivatives | L428 (Hodgkin's Lymphoma) | 3.3 - 13.8 | [1] |

| Isothiazol-3-ones (general class) | Hep G2 (Hepatoblastoma) | Varies with structure | [9][10] |

Conclusion

The benzisothiazol-3-one scaffold is a versatile template for designing potent and selective modulators of various biological targets. The in vitro evaluation methods detailed in this guide—including enzyme inhibition assays, antimicrobial susceptibility testing, and cytotoxicity profiling—are essential for characterizing the activity of novel derivatives and identifying promising lead compounds for further development. A systematic approach combining these assays provides the critical data needed to establish structure-activity relationships and advance the most promising candidates toward preclinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-benzisothiazol-3-one derivatives as a novel class of small-molecule caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,2-benzisothiazol-3(2H)-one | 2634-33-5 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Analyzing cytotoxic effects of selected isothiazol-3-one biocides using the toxic ratio concept and structure-activity relationship considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one (PBIT), a Novel Inhibitor of JARID1 Histone Demethylases

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one (PBIT), identified by its CAS number 2514-30-9, is a potent small molecule inhibitor of the Jumonji AT-rich Interactive Domain 1 (JARID1) family of histone demethylases. Specifically, it targets JARID1A, JARID1B (also known as KDM5B or PLU1), and JARID1C, enzymes responsible for the demethylation of trimethylated lysine 4 on histone H3 (H3K4me3), a crucial epigenetic mark for actively transcribed genes. Overexpression of JARID1B has been implicated in various cancers, including breast, prostate, and lung cancer, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of PBIT, including its chemical properties, biological activity, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

PBIT is a pale yellow to off-white solid belonging to the benzisothiazolone class of organic compounds. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2514-30-9 | [1][2] |

| Molecular Formula | C₁₄H₁₁NOS | [1][3] |

| Molecular Weight | 241.31 g/mol | [1][3] |

| Appearance | Pale yellow to off-white solid/powder | [2][3] |

| Purity | ≥98% (by HPLC) | [1][3] |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. | [1][4] |

| Storage | Store at +4°C. | [1][4] |

Biological Activity and Mechanism of Action

PBIT functions as a selective inhibitor of the JARID1 family of histone demethylases. These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4. The trimethylated form, H3K4me3, is a hallmark of active gene promoters. By inhibiting JARID1 enzymes, PBIT leads to an increase in global H3K4me3 levels, thereby altering gene expression.[1][5]

The inhibitory activity of PBIT against various JARID1 isoforms has been quantified, demonstrating low micromolar efficacy. Notably, PBIT shows selectivity for the JARID1 family over other histone demethylases like UTX and JMJD3.[1]

| Target Enzyme | IC₅₀ (μM) | Reference |

| JARID1A (KDM5A) | 6 | [6] |

| JARID1B (KDM5B) | 3 | [1][6] |

| JARID1C (KDM5C) | 4.9 | [6] |

The mechanism of action of PBIT involves the inhibition of the demethylase activity of JARID1B, which in turn leads to an increase in the levels of methylated H3K4 in cells.[1] This has been shown to inhibit the proliferation of breast cancer cell lines that express high levels of JARID1B.[1][5]

Signaling Pathway

The following diagram illustrates the role of JARID1B in histone demethylation and the inhibitory effect of PBIT.

Experimental Protocols

High-Throughput Screening for JARID1B Inhibitors (AlphaScreen Assay)

This protocol is adapted from the high-throughput screen that identified PBIT as a JARID1B inhibitor.[7] The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the demethylation of a biotinylated H3K4me3 peptide by JARID1B.

Materials:

-

Full-length FLAG-tagged JARID1B enzyme

-

Biotinylated H3K4me3 peptide substrate

-

AlphaScreen Streptavidin-coated donor beads

-

AlphaScreen Protein A-coated acceptor beads

-

Anti-H3K4me2 antibody

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween 20, 0.1% BSA)

-

384-well microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare a reaction mixture containing JARID1B enzyme and the biotinylated H3K4me3 peptide substrate in the assay buffer.

-

Dispense the reaction mixture into the wells of a 384-well plate.

-

Add the test compounds (from a small molecule library) or PBIT to the wells. Include DMSO as a negative control.

-

Incubate the plate to allow the enzymatic reaction to proceed.

-

Add a mixture of anti-H3K4me2 antibody, Protein A acceptor beads, and Streptavidin donor beads to each well to stop the reaction and initiate detection.

-

Incubate the plate in the dark to allow for bead-antibody-peptide binding.

-

Read the plate on an AlphaScreen-compatible plate reader. A decrease in the AlphaScreen signal indicates inhibition of JARID1B activity.

Cell-Based Assay for H3K4me3 Levels

This protocol describes how to measure the effect of PBIT on intracellular H3K4me3 levels using an In-Cell Western assay.

Materials:

-

HeLa or MCF7 cells

-

PBIT

-

Cell culture medium and supplements

-

96-well plates

-

Fixing solution (e.g., 4% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

-

Primary antibodies: anti-H3K4me3 and a loading control (e.g., anti-Histone H3)

-

Fluorescently labeled secondary antibodies

-

Imaging system capable of reading fluorescence in 96-well plates

Procedure:

-

Seed HeLa or MCF7 cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of PBIT or DMSO (vehicle control) for a specified period (e.g., 72 hours).

-

Fix the cells with the fixing solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking buffer.

-

Incubate the cells with the primary antibodies (anti-H3K4me3 and loading control).

-

Wash the cells to remove unbound primary antibodies.

-

Incubate the cells with the appropriate fluorescently labeled secondary antibodies.

-

Wash the cells to remove unbound secondary antibodies.

-

Scan the plate using an appropriate imaging system to quantify the fluorescence intensity for H3K4me3 and the loading control.

-

Normalize the H3K4me3 signal to the loading control signal to determine the relative change in H3K4me3 levels.

Cell Proliferation Assay

This protocol is used to assess the effect of PBIT on the proliferation of breast cancer cell lines with varying levels of JARID1B expression (e.g., UACC-812, MCF7) and a non-cancerous breast epithelial cell line (MCF10A).

Materials:

-

UACC-812, MCF7, and MCF10A cells

-

PBIT

-

Appropriate cell culture media and supplements for each cell line

-

96-well plates

-

Cell proliferation reagent (e.g., WST-1, MTT, or a resazurin-based reagent)

-

Plate reader capable of measuring absorbance or fluorescence

Procedure:

-

Seed the different cell lines into separate 96-well plates at an appropriate density.

-

Allow the cells to adhere and grow for a set period (e.g., overnight).

-

Treat the cells with a range of concentrations of PBIT or DMSO (vehicle control).

-

Incubate the cells for a specified duration (e.g., 72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or fluorescence development.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

Other Potential Applications

While the primary focus of research on PBIT has been its role as a JARID1 inhibitor in the context of cancer, the broader family of 1,2-benzisothiazol-3(2H)-ones has been investigated for other biological activities. These include applications as biocides and preservatives due to their antimicrobial properties.[2] Additionally, some benzisothiazolone derivatives have shown potential as inhibitors of HIV-1 reverse transcriptase, suggesting that PBIT and related compounds may have a wider range of therapeutic applications that warrant further investigation.

Conclusion

2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one (PBIT) is a valuable research tool for studying the role of JARID1 histone demethylases in health and disease. Its selectivity and cell permeability make it a suitable probe for elucidating the downstream effects of JARID1 inhibition. The detailed experimental protocols provided in this guide offer a starting point for researchers and drug development professionals to further investigate the therapeutic potential of PBIT and other JARID1 inhibitors in oncology and potentially other disease areas.

References

- 1. Identification of small molecule inhibitors of Jumonji AT-rich interactive domain 1B (JARID1B) histone demethylase by a sensitive high throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2014055634A1 - Identification of small molecule inhibitors of jumonji at-rich interactive domain 1a (jarid1a) and 1b (jarid1b) histone demethylase - Google Patents [patents.google.com]

- 3. JARID1B is a luminal lineage-driving oncogene in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PBIT | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. yalepath.org [yalepath.org]

Preliminary Toxicological Profile of N-aryl Benzisothiazolones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary toxicological profile of N-aryl benzisothiazolones, a class of heterocyclic compounds with a range of biological activities. The document summarizes available quantitative toxicity data, outlines detailed experimental protocols for key toxicological assays, and visualizes implicated signaling pathways. This information is intended to serve as a foundational resource for professionals involved in the research and development of drugs and other chemical entities based on the benzisothiazolone scaffold.

Quantitative Toxicological Data

The available quantitative toxicological data for N-aryl benzisothiazolones is currently limited, with a primary focus on in vitro cytotoxicity. Data on acute and chronic in vivo toxicity for a broad range of N-aryl derivatives are not extensively available in the public domain. The parent compound, 1,2-benzisothiazolin-3-one (BIT), has undergone more comprehensive toxicological evaluation.

In Vitro Cytotoxicity

Studies have demonstrated the cytotoxic potential of N-aryl benzisothiazolone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for select compounds are presented below.

| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| N-benzyl benzisothiazolone derivative 1 | Hodgkin's Lymphoma (L428) | XTT | 3.3 | [1] |

| N-benzyl benzisothiazolone derivative 2 | Hodgkin's Lymphoma (L428) | XTT | 4.35 | [1] |

| N-benzyl benzisothiazolone derivative 3 | Hodgkin's Lymphoma (L428) | XTT | 13.8 | [1] |

In Vivo Toxicity

Comprehensive in vivo toxicological data, including LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values, are not widely published for a diverse range of N-aryl benzisothiazolones. However, data for the parent benzisothiazolinone (BIT) provides some context.

| Compound | Species | Route | Parameter | Value | Reference |

| 1,2-Benzisothiazolin-3-one (BIT) | Rat | Dermal | NOAEL (28-day) | 12 mg/kg/day | [2] |

| 1,2-Benzisothiazolin-3-one (BIT) | Rat | Dermal | Acute LD50 | > 2000 mg/kg | [2] |

| 1,2-Benzisothiazolin-3-one (BIT) | Rat | Dermal | Acute LD50 | > 5000 mg/kg | [3][4] |

Experimental Protocols

Detailed experimental protocols for the specific studies on N-aryl benzisothiazolones are often proprietary. However, the following sections describe the standard methodologies for the key toxicological assays relevant to the data presented.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to various concentrations of the N-aryl benzisothiazolone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Genotoxicity Assays

Principle: This assay uses several strains of bacteria (e.g., Salmonella typhimurium) with mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine. The test assesses the ability of a chemical to cause mutations that revert the bacteria to a histidine-synthesizing phenotype (prototrophy).

Protocol:

-

Preparation: Prepare different concentrations of the test compound. The assay can be performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

-

Exposure: Combine the bacterial culture, the test compound, and either the S9 mix or a buffer on a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on the test plates and compare it to the number on the negative control plates.

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies indicates that the compound is mutagenic.

Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Protocol:

-

Cell Culture and Treatment: Culture mammalian cells (e.g., human lymphocytes or a suitable cell line) and expose them to various concentrations of the test compound, with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

-

Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells.

-

Interpretation: A significant increase in the frequency of micronucleated cells in the treated cultures compared to the control cultures indicates genotoxic potential.

Signaling Pathways

Preliminary research suggests that N-aryl benzisothiazolones may exert their biological effects through the modulation of several key signaling pathways, particularly those involved in inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Studies on N-benzyl benzisothiazolone derivatives have demonstrated their ability to inhibit NF-κB activity in Hodgkin's Lymphoma cells[1].

Caption: Proposed inhibition of the NF-κB signaling pathway by N-aryl benzisothiazolones.

MAPK Signaling Pathways (ERK1/2 and p38)

Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK1/2 and p38 pathways, are crucial in regulating cellular processes like proliferation, differentiation, and stress responses. Benzisothiazolinone has been shown to induce the phosphorylation of ERK1/2 and p38 in human airway epithelial cells.

Caption: Overview of the ERK1/2 and p38 MAPK signaling pathways potentially modulated by benzisothiazolones.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in sensing and metabolizing xenobiotics. While direct evidence for N-aryl benzisothiazolone interaction is limited, the structural similarity to other known AhR ligands suggests this pathway as a potential area for investigation.

Caption: Postulated activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

This technical guide provides a consolidated overview of the preliminary toxicological profile of N-aryl benzisothiazolones based on currently available public data. The existing information primarily points towards their potential as cytotoxic agents, with mechanisms of action likely involving the modulation of key inflammatory and cell survival pathways such as NF-κB and MAPK. However, a significant data gap exists concerning the in vivo toxicity of this class of compounds. Further research, including comprehensive acute and chronic toxicity studies, is necessary to establish a complete toxicological profile and to ensure the safe development and application of N-aryl benzisothiazolone derivatives. Researchers and drug development professionals are encouraged to use this guide as a starting point for further investigation and to conduct thorough safety assessments as part of their development programs.

References

Antimicrobial Spectrum of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one: An In-depth Technical Guide

Disclaimer: Despite a comprehensive search of available scientific literature, specific quantitative antimicrobial activity data (such as Minimum Inhibitory Concentrations or MICs) and detailed experimental protocols for the compound 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one could not be located. The information presented herein is based on the antimicrobial properties of the core scaffold, 1,2-benzisothiazol-3(2H)-one, and its other substituted derivatives. This guide provides a foundational understanding of the expected antimicrobial profile and the methodologies typically employed in its assessment, which can serve as a valuable resource for researchers initiating studies on this specific compound.

Introduction

The compound 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one belongs to the isothiazolinone class of heterocyclic compounds, which are renowned for their broad-spectrum antimicrobial activity. The core structure, 1,2-benzisothiazol-3(2H)-one (BIT), is a widely used biocide in various industrial and consumer products. The introduction of a 4-methylphenyl (p-tolyl) group at the 2-position of the benzothiazole ring is anticipated to modulate its biological activity, potentially enhancing its efficacy and spectrum against microbial pathogens. This document outlines the general antimicrobial characteristics of this class of compounds and provides standardized methodologies for the systematic evaluation of the specific antimicrobial spectrum of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.

Expected Antimicrobial Spectrum

Based on studies of structurally related 2-aryl-1,2-benzisothiazol-3(2H)-ones, it is hypothesized that 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one will exhibit activity against a range of microorganisms, including:

-

Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.

-

Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.

-

Fungi: Including yeasts (e.g., Candida albicans) and molds (e.g., Aspergillus niger).

The presence and position of substituents on the phenyl ring of 2-phenyl-3(2H)-isothiazolone derivatives have been shown to significantly influence their antimicrobial potency. Therefore, the 4-methyl group in the target compound is expected to play a crucial role in its activity profile.

Quantitative Data on Related Compounds

While specific data for the target compound is unavailable, the following table summarizes representative Minimum Inhibitory Concentration (MIC) data for the parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), to provide a baseline for expected activity.

| Microorganism | Strain | MIC (µg/mL) | Reference Compound |

| Staphylococcus aureus | ATCC 6538 | 10 - 50 | 1,2-benzisothiazol-3(2H)-one (BIT) |

| Escherichia coli | ATCC 8739 | 50 - 200 | 1,2-benzisothiazol-3(2H)-one (BIT) |

| Pseudomonas aeruginosa | ATCC 9027 | 100 - 500 | 1,2-benzisothiazol-3(2H)-one (BIT) |

| Candida albicans | ATCC 10231 | 25 - 100 | 1,2-benzisothiazol-3(2H)-one (BIT) |

| Aspergillus niger | ATCC 16404 | 50 - 250 | 1,2-benzisothiazol-3(2H)-one (BIT) |

Note: These values are indicative and can vary depending on the specific experimental conditions.

Experimental Protocols

To determine the antimicrobial spectrum of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one, the following standard experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique.

Workflow for MIC Determination:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

-

Preparation of Test Compound: Dissolve 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium or fungus.

Workflow for MBC/MFC Determination:

Caption: Workflow for MBC/MFC determination.

Methodology:

-

Following MIC Determination: Use the microtiter plates from the MIC assay.

-

Subculturing: Take a small aliquot from each well that showed no visible growth and plate it onto an appropriate agar medium.

-

Incubation: Incubate the agar plates at the optimal temperature for 24-48 hours.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a 99.9% or greater reduction in the initial inoculum count.

Potential Mechanism of Action

The antimicrobial action of isothiazolinones generally involves the disruption of essential cellular processes. The proposed mechanism for 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one would likely follow a similar pathway.

Proposed Signaling Pathway for Antimicrobial Action:

Caption: Proposed mechanism of antimicrobial action.

The electrophilic sulfur atom in the isothiazolinone ring is believed to react with nucleophilic residues, such as the thiol groups of cysteine in essential microbial enzymes, leading to their inactivation and subsequent inhibition of vital metabolic pathways, ultimately resulting in cell death.

Conclusion and Future Directions

While direct experimental data for 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one is currently lacking in the public domain, the established antimicrobial properties of the 1,2-benzisothiazol-3(2H)-one scaffold provide a strong rationale for its investigation as a novel antimicrobial agent. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to systematically evaluate its antimicrobial spectrum and mechanism of action. Future research should focus on obtaining empirical MIC and MBC/MFC data against a diverse panel of clinically relevant microorganisms to fully characterize the therapeutic potential of this compound. Structure-activity relationship (SAR) studies, comparing its activity to other 2-substituted benzisothiazolinones, would also be highly valuable in the design of next-generation antimicrobial agents.

Methodological & Application

Synthesis of N-Aryl Benzisothiazolones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl benzisothiazolones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities. These activities include potent antimicrobial, antifungal, and potential antipsychotic properties.[1][2][3] The synthesis of these molecules typically involves the formation of the benzisothiazolone core followed by the introduction of an aryl group at the nitrogen atom. This document provides detailed application notes and experimental protocols for the synthesis of N-aryl benzisothiazolones, focusing on two primary methods for N-arylation: Palladium-Catalyzed Buchwald-Hartwig Amination and Copper-Catalyzed Ullmann Condensation.

Synthesis Overview

The synthesis of N-aryl benzisothiazolones can be broadly divided into two key stages:

-

Formation of the 1,2-Benzisothiazol-3(2H)-one Core: This heterocyclic scaffold can be synthesized through various methods, most commonly via intramolecular cyclization of 2-mercaptobenzamide derivatives or through condensation reactions of 2-halobenzamides with a sulfur source.[4][5][6]

-

N-Arylation of the Benzisothiazolone Core: The introduction of the aryl substituent on the nitrogen atom is typically achieved through cross-coupling reactions. The two most prominent and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Core Synthesis: Representative Protocol

A common route to the 1,2-benzisothiazol-3(2H)-one core involves the copper-catalyzed reaction of 2-halobenzamides with a sulfur source, such as elemental sulfur (S₈).[4]

Copper-Catalyzed Synthesis of 1,2-Benzisothiazol-3(2H)-one

Experimental Protocol:

-

To a sealed tube, add 2-iodobenzamide (1.0 mmol), elemental sulfur (1.5 mmol), CuCl (10 mol%), and K₂CO₃ (2.0 mmol) in DMSO (3 mL).

-

Seal the tube and heat the reaction mixture to 120 °C for 12 hours.

-